Cas no 1574401-80-1 (ethyl 6-(difluoromethyl)pyridine-3-carboxylate)
ethyl 6-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-(difluoromethyl)nicotinate
- ethyl 6-(difluoromethyl)pyridine-3-carboxylate
- TQU0372
- ZMC40180
- Ethyl 2-(difluoromethyl)pyridine-5-carboxylate
- W11083
- 6-(Difluoromethyl)pyridine-3-carboxylic acid ethyl ester
-
- MDL: MFCD25476645
- Inchi: 1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-7(8(10)11)12-5-6/h3-5,8H,2H2,1H3
- InChI Key: JJOBXSOHSFXYBD-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(=O)OCC)=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- XLogP3: 1.7
- Topological Polar Surface Area: 39.2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 249.2±35.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
ethyl 6-(difluoromethyl)pyridine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 6-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077011-250mg |
Ethyl 2-(difluoromethyl)pyridine-5-carboxylate |
1574401-80-1 | 97% | 250mg |
$499.20 | 2022-04-02 | |
| Alichem | A029077011-500mg |
Ethyl 2-(difluoromethyl)pyridine-5-carboxylate |
1574401-80-1 | 97% | 500mg |
$839.45 | 2022-04-02 | |
| Alichem | A029077011-1g |
Ethyl 2-(difluoromethyl)pyridine-5-carboxylate |
1574401-80-1 | 97% | 1g |
$1,549.60 | 2022-04-02 | |
| Chemenu | CM323734-1g |
Ethyl 6-(difluoromethyl)nicotinate |
1574401-80-1 | 95% | 1g |
$561 | 2021-08-18 | |
| TRC | E903100-10mg |
ethyl 6-(difluoromethyl)pyridine-3-carboxylate |
1574401-80-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903100-50mg |
ethyl 6-(difluoromethyl)pyridine-3-carboxylate |
1574401-80-1 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E903100-100mg |
ethyl 6-(difluoromethyl)pyridine-3-carboxylate |
1574401-80-1 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Chemenu | CM323734-1g |
Ethyl 6-(difluoromethyl)nicotinate |
1574401-80-1 | 95% | 1g |
$561 | 2022-06-12 | |
| eNovation Chemicals LLC | D763181-100mg |
Ethyl 6-(Difluoromethyl)Nicotinate |
1574401-80-1 | 95% | 100mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | D763181-250mg |
Ethyl 6-(Difluoromethyl)Nicotinate |
1574401-80-1 | 95% | 250mg |
$320 | 2024-06-06 |
ethyl 6-(difluoromethyl)pyridine-3-carboxylate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on ethyl 6-(difluoromethyl)pyridine-3-carboxylate
Professional Introduction to Ethyl 6-(Difluoromethyl)pyridine-3-Carboxylate (CAS No. 1574401-80-1)
Ethyl 6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1574401-80-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various bioactive molecules. The presence of a difluoromethyl group and a carboxylate ester moiety makes it a versatile intermediate in the development of novel drugs and pesticides.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This property has been extensively explored in recent years, leading to the discovery of several promising therapeutic agents. For instance, compounds incorporating this moiety have shown efficacy in inhibiting enzymes and receptors involved in cancer and inflammation pathways. The carboxylate ester functionality, on the other hand, provides a reactive site for further chemical modifications, enabling the synthesis of more complex structures.
In the realm of pharmaceutical research, Ethyl 6-(difluoromethyl)pyridine-3-carboxylate has been utilized as a key building block in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers have been able to develop inhibitors with improved selectivity and potency. Recent studies have demonstrated that derivatives of Ethyl 6-(difluoromethyl)pyridine-3-carboxylate exhibit significant inhibitory activity against specific kinases, making them valuable tools in drug discovery.
Beyond pharmaceuticals, this compound has also found applications in agrochemical research. The difluoromethyl group is known to contribute to the efficacy of pesticides by enhancing their resistance to metabolic degradation. As a result, Ethyl 6-(difluoromethyl)pyridine-3-carboxylate has been used to synthesize novel herbicides and insecticides that are more effective and environmentally sustainable. These advancements are particularly important in the context of global food security, where the demand for high-yield crops continues to rise.
The synthesis of Ethyl 6-(difluoromethyl)pyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions with appropriate carboxylic acids followed by esterification. The use of advanced catalytic systems has further optimized these processes, leading to higher yields and cleaner reaction profiles. Such improvements are crucial for industrial-scale production and ensure that researchers have access to sufficient quantities of this valuable intermediate.
Recent advancements in computational chemistry have also contributed to our understanding of Ethyl 6-(difluoromethyl)pyridine-3-carboxylate's reactivity and potential applications. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. These computational approaches complement experimental work, allowing researchers to predict the behavior of new derivatives before they are synthesized. This synergy between experimental and computational methods has accelerated the discovery process in medicinal chemistry.
The safety and handling of Ethyl 6-(difluoromethyl)pyridine-3-carboxylate are critical considerations in its application. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to ensure safe handling. This includes using appropriate personal protective equipment (PPE) such as gloves and lab coats, as well as working in well-ventilated areas or under fume hoods. Storage conditions should also be carefully controlled to prevent degradation or contamination.
In conclusion, Ethyl 6-(difluoromethyl)pyridine-3-carboxylate is a versatile and valuable compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, particularly those targeting critical biological pathways. As research continues to uncover new applications for this compound, its importance in drug discovery and agricultural science is likely to grow further.
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